1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid - 93107-32-5

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Catalog Number: EVT-370063
CAS Number: 93107-32-5
Molecular Formula: C₂₀H₂₁F₄N₃O₅
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid" is a derivative of quinolone, a class of synthetic antimicrobial agents with broad-spectrum bactericidal activity. Quinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The structural modifications on the quinolone scaffold, such as the addition of a cyclopropyl group at position 1 and a fluorine atom at position 6, have led to the development of fluoroquinolones, which have enhanced activity and pharmacokinetic properties123456.

Synthesis Analysis
  • Hydrolysis of any protecting groups: If protecting groups are used during the synthesis, they are removed in the final step to yield the desired 1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. [, , , ]
Molecular Structure Analysis

Detailed molecular structure analysis of 1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid and its derivatives has been performed using techniques like X-ray crystallography and NMR spectroscopy. [, , , , , , , , ] Key structural features include:

  • Carboxylic acid group at C-3: This functional group contributes to the molecule's overall physicochemical properties, including solubility and pharmacokinetic behavior. []
Mechanism of Action

The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, thereby hindering bacterial cell division and leading to cell death. The compound's efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains, and its ability to decrease bacterial load in lung and spleen tissues in an animal model, demonstrate its potent antimycobacterial activity1. Additionally, the compound has shown inhibitory activity against bacterial DNA topoisomerase IV, which is essential for the separation of replicated chromosomal DNA during cell division6.

Physical and Chemical Properties Analysis
  • UV absorbance: They typically exhibit characteristic UV absorbance, which can be used for analytical purposes. []
Applications in Various Fields

Antimycobacterial Activity

The compound has been evaluated for its antimycobacterial properties, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis and Mycobacterium smegmatis. One of the derivatives, compound 13n, exhibited low minimum inhibitory concentrations (MICs) against both standard and multi-drug resistant strains of M. tuberculosis and demonstrated a reduction in bacterial load in animal models1.

Antibacterial Activity

In addition to its antimycobacterial potential, the compound and its derivatives have been tested for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The studies revealed that many of the synthesized compounds had MIC values comparable to or better than existing antibacterial agents, indicating their potential as new therapeutic options for treating bacterial infections4.

Synthetic Route Development

Research has also focused on developing new synthetic routes to create intermediates for the synthesis of quinolone antibacterial agents. These synthetic advancements have facilitated the production of various derivatives with potential antibacterial activity, highlighting the versatility of the quinolone scaffold for drug development35.

Ciprofloxacin

  • Compound Description: Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid) is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. [] It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.
  • Relevance: Ciprofloxacin shares the core quinolone structure with 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. The primary difference lies in the piperazine substituent at position 7. Ciprofloxacin has an unsubstituted piperazine ring, while the target compound possesses a methyl group at the 3-position of the piperazine ring. This structural similarity suggests that both compounds may exhibit similar antibacterial mechanisms of action. []

6-Fluoro-1-phenyl-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound belongs to the quinolone class of antibacterial agents. [] Similar to ciprofloxacin, it is known to target bacterial DNA gyrase, inhibiting bacterial growth.
  • Relevance: This compound shares the core quinolone structure with 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. The structural differences are the cyclopropyl group at N-1 and the 3-methylpiperazine substituent at position 7 in the target compound. This comparison highlights the potential impact of N-1 and C-7 substituents on the antimicrobial activity of quinolones. []

7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound represents a fluoroquinolone derivative with a 3-amino-1-pyrrolidinyl substituent at position 7. []
  • Relevance: This compound, alongside 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, belongs to a broader group of 7-substituted fluoroquinolone analogs explored for their antibacterial activity. The variation in the substituent at position 7, from 3-methylpiperazine to 3-amino-1-pyrrolidinyl, highlights the exploration of different amine substituents to optimize the antibacterial potency of these compounds. []

5-Amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid (Compound 7)

  • Compound Description: Compound 7 is a fluoroquinolone derivative with notable in vitro antibacterial activity, even against quinolone-resistant bacteria. [] It possesses a 5-amino group and a 3-amino-1-pyrrolidinyl substituent at position 7.
  • Relevance: Compound 7 and 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid belong to a series of fluoroquinolones investigated for their antibacterial activity, particularly against resistant strains. While they share the core structure, variations in substituents at positions 5 and 7 highlight the ongoing efforts to fine-tune the activity and potentially overcome bacterial resistance. []

(S)-5-Amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-pyrrolidinyl) -1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid (Compound 15b)

  • Compound Description: Compound 15b is a chiral fluoroquinolone derivative with enhanced in vitro and in vivo antibacterial activity compared to ciprofloxacin. [] Notably, it exhibits reduced quinolone-associated toxicity, including phototoxicity and convulsion potential.
  • Relevance: Compound 15b represents a structurally advanced analog of 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. The key difference lies in the complex 7-amino-5-azaspiro[2.4]hept-5-yl substituent at position 7. This modification demonstrates the potential of introducing spirocyclic structures at position 7 to enhance antibacterial activity and improve the pharmacological profile of fluoroquinolones. []

7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304)

  • Compound Description: LB20304 is a fluoroquinolone derivative containing a [, ]naphthyridine ring system and an oxime-substituted (aminomethyl)pyrrolidine at position 7. [] It demonstrates potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Relevance: LB20304 is structurally related to 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, as both contain a similar piperazine or pyrrolidine moiety at position 7. The variations in the core ring system (quinoline vs. naphthyridine) and the presence of additional substituents on the pyrrolidine ring in LB20304 highlight the exploration of different structural motifs within the fluoroquinolone class to enhance activity and target specific bacterial strains, including resistant ones. []

Properties

CAS Number

93107-32-5

Product Name

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

IUPAC Name

1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C₂₀H₂₁F₄N₃O₅

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C18H20FN3O3/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25)

InChI Key

DYRWTUITSIYILW-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F

Synonyms

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid Trifluoroacetic Acid Salt; AM 1121Trifluoroacetic Acid Salt; CNV 8912Trifluoroacetic Acid Salt; CNV 97100Trifluoroacetic Acid Salt; ITV 8912Trifluoroacetic

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.